2,2',4,5-Tetrachlorobiphenyl

Environmental Monitoring Atmospheric Chemistry Persistent Organic Pollutants

Procure this ISO 17034-certified, NIST-traceable PCB 48 (2,2',4,5-Tetrachlorobiphenyl) reference standard for unambiguous congener-specific quantification. Unlike coplanar dioxin-like PCBs (e.g., PCB 77), its ortho-substituted, non-coplanar geometry yields distinct GC retention (RI 1897.6 on DB-5) and negligible AhR activation—making it indispensable for EPA Method 1668/1628 calibration, Stockholm Convention air monitoring, and environmental forensics of polymer sealant-derived PCB contamination. Available as neat crystalline solid or pre-dissolved in isooctane at certified concentrations. For laboratory R&D use only; end-use declaration may be required.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 70362-47-9
Cat. No. B1198988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4,5-Tetrachlorobiphenyl
CAS70362-47-9
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H
InChIKeyXBTHILIDLBPRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.62e-08 M

2,2',4,5-Tetrachlorobiphenyl (PCB 48) CAS 70362-47-9: Analytical Standard Procurement Overview for Congener-Specific Environmental Monitoring


2,2',4,5-Tetrachlorobiphenyl (CAS 70362-47-9), designated PCB 48 under the IUPAC congener numbering system, is a tetrachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants [1]. It is a non-coplanar, ortho-substituted PCB (chlorine substitution pattern: 2,2',4,5) with a molecular formula of C12H6Cl4 and a molecular weight of 291.99 g/mol [2]. This compound is not a commercial product but is primarily procured as a certified analytical reference standard in isooctane or neat form, typically at concentrations of 10 µg/mL or 500 µg/mL, for use in high-resolution gas chromatography-mass spectrometry (HRGC-MS) and gas chromatography-electron capture detection (GC-ECD) methods such as EPA Methods 1628 and 1668 . As a non-dioxin-like congener lacking the 3,4,3',4'- or 3,4,5,3',4'- substitution patterns required for strong aryl hydrocarbon receptor (AhR) activation, its toxicological profile differs fundamentally from coplanar, dioxin-like PCBs [3].

Why 2,2',4,5-Tetrachlorobiphenyl (PCB 48) Cannot Be Substituted with a Generic Tetrachlorobiphenyl Isomer in Analytical and Environmental Fate Studies


The 209 PCB congeners, despite sharing the biphenyl backbone and often identical molecular weight (e.g., all tetrachlorobiphenyls have a molecular weight of ~291.99 g/mol), exhibit profound differences in physicochemical properties, environmental behavior, and biological activity due solely to the number and position of chlorine substituents [1]. Isomeric tetrachlorobiphenyls such as PCB 48 (2,2',4,5-), PCB 49 (2,2',4,5'-), PCB 52 (2,2',5,5'-), and PCB 77 (3,3',4,4'-) cannot be interchanged in analytical or toxicological studies because their distinct chlorine substitution patterns dictate unique gas chromatographic retention times, differential susceptibility to microbial and metabolic degradation, and variable affinities for biological receptors like the aryl hydrocarbon receptor (AhR) [2]. For example, the ortho-chlorine substitution in PCB 48 imparts non-coplanar geometry and low AhR binding affinity, classifying it as a non-dioxin-like PCB, in stark contrast to the coplanar, dioxin-like PCB 77 which demonstrates high AhR binding and CYP1A1 induction [3]. Substituting PCB 48 with another tetrachlorobiphenyl in a calibration standard or an environmental fate study would yield quantitatively erroneous results, invalidating congener-specific risk assessments and regulatory compliance reporting .

Quantitative Differentiation Evidence: 2,2',4,5-Tetrachlorobiphenyl (PCB 48) vs. Key Analogs and In-Class Compounds


Atmospheric Prevalence: PCB 47/48/75 Group Dominates ΣPCBs at East China Background Site with 48 ± 16% Contribution

In a multi-year atmospheric monitoring study at a regional background site in East China (2012-2015), the combined congener group PCB 47+48+75 (which includes 2,2',4,5-tetrachlorobiphenyl) was unexpectedly identified as the predominant PCB signal, exhibiting an average concentration of 786 ± 637 pg/m³ and accounting for 48 ± 16% of total ΣPCBs [1]. This abundance was substantially higher than that of other commonly monitored tetrachlorobiphenyls: PCB 51 contributed 10 ± 4%, PCB 68 contributed 7 ± 3%, and the widely studied PCB 11 contributed only 8 ± 6% of ΣPCBs [1]. Furthermore, the PCB 47+48+75 group showed a strong positive correlation with ambient temperature (r² > 0.7), indicating control by temperature-dependent volatilization from contaminated surfaces, a behavior distinct from combustion-derived or industrial thermal process emissions [1].

Environmental Monitoring Atmospheric Chemistry Persistent Organic Pollutants Source Apportionment

Gas Chromatographic Resolution: Distinct Retention Index on DB-5 and DB-XLB Columns Enables Congener-Specific Quantitation

2,2',4,5-Tetrachlorobiphenyl (PCB 48) can be unequivocally distinguished from its 41 other tetrachlorobiphenyl isomers by its unique gas chromatographic retention index (RI) values [1]. On a DB-5 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) under a specific temperature program, PCB 48 exhibits an RI of 1897.6, which is distinct from closely eluting isomers such as PCB 47 (RI = 1878.0) and PCB 49 (RI = 1909.5) [1]. On a DB-XLB column under identical conditions, the RI for PCB 48 is 1912.8 [1]. In a comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) study designed to separate all 209 PCB congeners, PCB 48 was successfully resolved using a combination of 1D and 2D chromatographic modes, including the application of the "ortho effect" which leverages mass spectral fragmentation patterns to distinguish isomers with 2,2'-chlorine substitution from those without [2].

Analytical Chemistry Gas Chromatography Congener-Specific Analysis Method Validation

Aryl Hydrocarbon Receptor (AhR) Activity: Non-Dioxin-Like, Ortho-Substituted PCB 48 Exhibits Low Intrinsic Efficacy and Fails to Elicit Maximal Response

2,2',4,5-Tetrachlorobiphenyl (PCB 48) is an ortho-substituted, non-coplanar PCB congener that falls into the non-dioxin-like PCB category, exhibiting fundamentally different AhR-mediated biological activity compared to coplanar, dioxin-like congeners [1]. While direct quantitative AhR binding affinity data (e.g., Kd or IC50 values) specifically for PCB 48 is not readily available in the open literature, its behavior can be confidently inferred from established structure-activity relationships (SAR) for ortho-substituted PCBs. Studies have demonstrated that ortho-substituted PCB congeners, as a class, possess low intrinsic activity at the AhR and fail to elicit a maximal response even when the receptor is saturated, in contrast to high-efficacy ligands like TCDD which achieve 50% maximal response with only 1.9% receptor occupancy [1]. This contrasts sharply with coplanar, non-ortho-substituted tetrachlorobiphenyls such as PCB 77 (3,3',4,4'-tetrachlorobiphenyl), which exhibits high AhR binding affinity and acts as a potent inducer of CYP1A1 [2].

Toxicology Mechanism of Action Aryl Hydrocarbon Receptor Structure-Activity Relationship

Certified Reference Material Traceability: NIST-Traceable ISO 17034 and ISO/IEC 17025 Certified Standard Solutions Ensure Analytical Accuracy

The commercial availability of 2,2',4,5-Tetrachlorobiphenyl (PCB 48) as a certified reference material (CRM) with documented metrological traceability differentiates it from non-certified, research-grade isomers that may be offered without comprehensive quality control [1]. For example, PCB 48 standard solutions (e.g., 500 µg/mL in isooctane) are produced under ISO 17034:2016 accreditation for reference material producers, tested in laboratories accredited to ISO/IEC 17025:2017 for testing and calibration competence, and are directly traceable to NIST Standard Reference Materials (SRMs) [1]. Each batch is supplied with a detailed, batch-specific certificate of analysis (CoA) documenting purity, concentration, and uncertainty [1]. In contrast, many closely related tetrachlorobiphenyl isomers (e.g., PCB 49, PCB 52) may be available from multiple vendors with varying levels of certification, ranging from technical grade to fully certified analytical standards, introducing variability in analytical data comparability .

Analytical Chemistry Quality Assurance Reference Materials ISO Accreditation

Primary Research and Industrial Application Scenarios for 2,2',4,5-Tetrachlorobiphenyl (PCB 48) Analytical Standards


Congener-Specific Environmental Monitoring of Atmospheric PCBs for Source Apportionment and Long-Range Transport Studies

Due to the unexpectedly high atmospheric abundance of the PCB 47+48+75 congener group (48 ± 16% of ΣPCBs) at regional background sites and its strong correlation with temperature (r² > 0.7), analytical standards of PCB 48 are essential for accurate identification and quantification in air monitoring programs [1]. Researchers investigating the unintentional production of PCBs from non-combustion sources (e.g., polymer sealants) or studying the long-range atmospheric transport and temperature-dependent volatilization of legacy pollutants require a pure, certified PCB 48 standard to calibrate GC-ECD or GC-MS instruments and to differentiate PCB 48 from co-eluting congeners such as PCB 47 and PCB 75 [1]. The use of an ISO 17034-certified, NIST-traceable PCB 48 standard ensures data comparability with global monitoring networks and compliance with Stockholm Convention reporting requirements [2].

Method Development and Validation for HRGC/HRMS and GC×GC-TOFMS Analysis of All 209 PCB Congeners

Analytical chemists developing or validating congener-specific methods for the separation and quantification of all 209 PCB congeners, as outlined in EPA Method 1668, require PCB 48 as a critical calibration component [1]. Its distinct retention index on DB-5 (RI = 1897.6) and DB-XLB (RI = 1912.8) columns, and its successful resolution in comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) systems, make it a valuable marker for verifying chromatographic performance and column selectivity [2]. The certified standard is used to establish retention time windows, create multi-point calibration curves, and assess method detection limits, thereby ensuring that the analytical system can reliably distinguish PCB 48 from its 41 other tetrachlorobiphenyl isomers and from co-extracted matrix interferences in complex environmental and biological samples .

Mechanistic Toxicology and Structure-Activity Relationship (SAR) Studies of Non-Dioxin-Like PCBs

Toxicologists investigating the differential mechanisms of action between dioxin-like and non-dioxin-like PCBs utilize pure PCB 48 as a prototypical ortho-substituted, non-coplanar congener [1]. Studies examining the low intrinsic efficacy of ortho-substituted PCBs at the aryl hydrocarbon receptor (AhR), their failure to elicit maximal CYP1A1 induction even at receptor saturation, and their potential to activate alternative signaling pathways (e.g., ryanodine receptors, calcium channels) rely on well-characterized, high-purity standards of specific congeners like PCB 48 to avoid confounding effects from trace contaminants of highly potent dioxin-like coplanar PCBs [1]. This application scenario is critical for refining Toxic Equivalency Factor (TEF) methodologies and understanding the full spectrum of PCB-mediated toxicity beyond AhR activation [2].

Regulatory Compliance Testing and Environmental Forensics for PCB-Contaminated Sites

Environmental testing laboratories performing congener-specific PCB analysis for regulatory compliance (e.g., under TSCA, CERCLA, or EU Water Framework Directive) at contaminated sites or in waste materials must include PCB 48 in their analytical scope to accurately characterize the full PCB congener profile [1]. The use of a certified, NIST-traceable PCB 48 analytical standard is mandated by quality assurance project plans (QAPPs) and standard operating procedures (SOPs) for methods such as EPA 1628 and 1668 to ensure data of known and documented quality for legal defensibility and risk assessment [2]. Furthermore, the distinct atmospheric source signature of PCB 48 (associated with unintentional production from polymer sealants rather than combustion) makes its quantification valuable in environmental forensics investigations aimed at identifying and apportioning sources of PCB contamination in complex environmental litigation scenarios .

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